molecular formula C19H20N4O3 B10812136 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B10812136
M. Wt: 352.4 g/mol
InChI Key: WLGHURCUEMTQNY-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.

    Functionalization: Introduction of the hydroxy and oxo groups at the 4 and 2 positions, respectively, can be achieved through selective oxidation and hydroxylation reactions.

    Side Chain Addition: The pentyl side chain can be introduced via alkylation reactions.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyrimidine-2-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a dihydroquinoline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to the specific functional groups and side chains attached to the quinoline core

Properties

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-pyrimidin-2-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-3-6-12-23-14-9-5-4-8-13(14)16(24)15(18(23)26)17(25)22-19-20-10-7-11-21-19/h4-5,7-11,24H,2-3,6,12H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGHURCUEMTQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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